molecular formula C30H29F4N3O3 B454433 1-benzyl-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2,3-dimethyl-1H-indole-5-carbohydrazide

1-benzyl-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B454433
M. Wt: 555.6g/mol
InChI Key: BJRFILLFYAVAEP-PTEHHBOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multiple steps, including the formation of the indole core, the introduction of the benzyl group, and the attachment of the carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide include other indole derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C30H29F4N3O3

Molecular Weight

555.6g/mol

IUPAC Name

1-benzyl-N-[(E)-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C30H29F4N3O3/c1-19-20(2)37(16-21-7-5-4-6-8-21)26-11-10-23(14-25(19)26)28(38)36-35-15-22-9-12-27(39-3)24(13-22)17-40-18-30(33,34)29(31)32/h4-15,29H,16-18H2,1-3H3,(H,36,38)/b35-15+

InChI Key

BJRFILLFYAVAEP-PTEHHBOZSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)COCC(C(F)F)(F)F)CC4=CC=CC=C4)C

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)COCC(C(F)F)(F)F)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)COCC(C(F)F)(F)F)CC4=CC=CC=C4)C

Origin of Product

United States

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